Tetraethyl(3-aminopropylidene)bisphosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

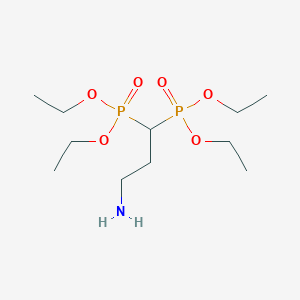

Tetraethyl(3-aminopropylidene)bisphosphonate is a chemical compound with the molecular formula C11H27NO6P2 . It is also known by other names such as 3,4-diethyl-5,5-diphosphonatoheptan-3-amine .

Synthesis Analysis

The synthesis of aminobisphosphonates, including Tetraethyl(3-aminopropylidene)bisphosphonate, has been a subject of research due to their biological activity . Tetraethyl vinylidenebisphosphonate is a versatile synthon useful for the preparation of a wide variety of bisphosphonates . A greener approach has been developed for the synthesis of novel aminomethylene bisphosphonates by one-pot reaction of diverse aryl/heteroaryl amines with dialkyl phosphite and triethyl orthoformate using CuO nanoparticles as a catalyst under microwave irradiation and solvent-free conditions .Molecular Structure Analysis

The molecular structure of Tetraethyl(3-aminopropylidene)bisphosphonate is represented by the formula C11H27NO6P2 .Mechanism of Action

While the specific mechanism of action for Tetraethyl(3-aminopropylidene)bisphosphonate is not mentioned, bisphosphonates are known to inhibit osteoclast-mediated bone loss due to various conditions such as osteoporosis, Paget disease of bone, malignancies metastatic to bone, multiple myeloma, and hypercalcemia of malignancy .

Safety and Hazards

The safety data sheet for Tetraethyl(3-aminopropylidene)bisphosphonate suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought. It also mentions that suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name |

3,3-bis(diethoxyphosphoryl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NO6P2/c1-5-15-19(13,16-6-2)11(9-10-12)20(14,17-7-3)18-8-4/h11H,5-10,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOJOLJEOJMAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(CCN)P(=O)(OCC)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NO6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraethyl(3-aminopropylidene)bisphosphonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)